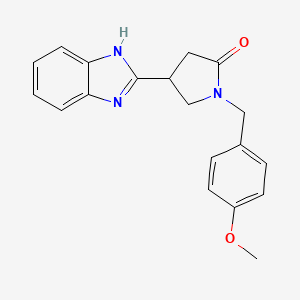

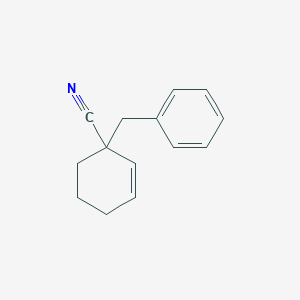

4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, also known as 4-Methoxybenzylbenzimidazole (MBB), is an organic molecule that is widely used in the synthesis of organic compounds and has multiple applications in the field of scientific research. MBB has been found to have a wide range of biochemical and physiological effects, making it an important tool for drug discovery and development.

Scientific Research Applications

Anti-Alzheimer's Applications

A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds related to 4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, were synthesized and evaluated for their potential anti-Alzheimer's activity. These compounds were designed and synthesized based on the lead compound donepezil, a major drug for managing Alzheimer's disease. The study aimed at replacing the 5,6-dimethoxy-1-indanone moiety with N-benzylated derivatives without depriving key functionality interactions. Compounds displayed varying degrees of effectiveness in both in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations, with some showing excellent anti-Alzheimer's profiles comparable to donepezil (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

Antibacterial and Cytotoxicity Studies

Another research avenue explored the synthesis of p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes, including derivatives of this compound. These NHC-silver complexes were evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria and their cytotoxicity against Caki-1 cell lines. The study found that almost all NHC-silver complexes showed high antibacterial activity compared to their precursors and significant cytotoxic effects, indicating their potential in antimicrobial and cancer therapy applications (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).

Anticancer Activity

Research on benzimidazole-based mono/dinuclear Zn(II) complexes, including analogs of this compound, demonstrated potential anticancer activity against human carcinoma cells. These complexes, particularly when bearing benzimidazole derivatives, showed significant cytotoxic properties in vitro against various carcinoma cells, including SHSY5Y cells. The study highlighted the complexes' ability to induce G0/G1 phase arrest of the cell cycle and apoptosis in cancer cells, suggesting their usefulness in developing new anticancer agents (Zhao, Guo, Hu, Yu, Zhi, & Zhang, 2015).

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-24-15-8-6-13(7-9-15)11-22-12-14(10-18(22)23)19-20-16-4-2-3-5-17(16)21-19/h2-9,14H,10-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNAJQIXDFFXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)

![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)

![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)